molecular formula C21H17ClFN3OS B2375003 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride

Cat. No.: B2375003
M. Wt: 413.9 g/mol
InChI Key: WOSGGXINSLMASH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Formula

The IUPAC name for this compound is 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride . Its structural formula consists of:

  • A central 1H-imidazole ring substituted at positions 2, 4, and 5.
    • Position 2 : A 4-methylsulfinylphenyl group (a benzene ring with a methylsulfinyl substituent).
    • Position 4 : A 4-fluorophenyl group (a fluorine-substituted benzene ring).
    • Position 5 : A pyridine ring.
  • A hydrochloride salt counterion.

Molecular Formula : $$ \text{C}{21}\text{H}{17}\text{ClFN}_{3}\text{OS} $$
Molecular Weight : 413.9 g/mol.

Key Structural Features :

  • Sulfoxide functional group ($$ \text{S=O} $$) in the methylsulfinyl substituent.
  • Aromatic heterocycles (imidazole and pyridine) contributing to planar geometry.

Representative SMILES :

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl  

InChI Key : WOSGGXINSLMASH-UHFFFAOYSA-N.

Systematic and Common Synonyms

The compound is recognized under multiple synonyms, including systematic and common names:

Type Synonyms
Systematic Names - 4-(5-(4-Fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)pyridine hydrochloride.
Common Names - SB 203580 hydrochloride.
- Adezmapimod hydrochloride.
- RWJ 64809 hydrochloride.
Brand/Research Codes - HY-10256A.
- NX65031.
- BISN0245.

CAS Registry Numbers and Regulatory Identifiers

CAS Registry Number :

  • 869185-85-3 (hydrochloride form).
  • 152121-47-6 (base compound without hydrochloride).

Regulatory and Database Identifiers :

Identifier Type Value Source
PubChem CID 16760644 PubChem.
UNII 2Z5A7553WW FDA GSRS.
ChEMBL ID CHEMBL1823037 ChEMBL.
ZINC ID ZINC18274812 ZINC Database.
InChI Key WOSGGXINSLMASH-UHFFFAOYSA-N PubChem.

Additional Notes :

  • The compound is cataloged in pharmaceutical databases (e.g., Thomson Pharma, ChEMBL) under research codes linked to p38 MAP kinase inhibition studies.
  • It is not currently listed in major regulatory frameworks (e.g., REACH, TSCA) for commercial use.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS.ClH/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15;/h2-13H,1H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGGXINSLMASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Formation

The imidazole ring is constructed via cyclocondensation of α-diketones with ammonium acetate. A representative procedure from [Patent CN102603646B] involves:

Reactants :

  • 4-Fluorophenylglyoxal monohydrate (1.0 equiv)
  • 4-Pyridinecarboxaldehyde (1.1 equiv)
  • Ammonium acetate (3.0 equiv)

Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 120°C, reflux
  • Duration: 12 hours

Yield : 68–72% after recrystallization (ethanol/water).

Mechanism :
The reaction proceeds through Schiff base formation, followed by cyclization and aromatization. The thiol group is introduced via substitution with thiourea in a subsequent step.

Sulfoxidation of Methylthio Intermediate

The methylthio group (-SMe) is oxidized to methylsulfinyl (-SOme) using meta-chloroperbenzoic acid (mCPBA):

Reactants :

  • 4-(4-Fluorophenyl)-2-(4-methylthiophenyl)-1H-imidazol-5-yl)pyridine (1.0 equiv)
  • mCPBA (1.2 equiv)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature
  • Duration: 4 hours

Yield : 85–90%.

Critical Notes :

  • Over-oxidation to sulfone (-SO2Me) is avoided by limiting mCPBA stoichiometry to ≤1.2 equiv.
  • Reaction progress is monitored via TLC (Rf: 0.35 in ethyl acetate/hexanes 1:1).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride (HCl):

Procedure :

  • Dissolve the sulfoxide product (1.0 equiv) in anhydrous ethanol.
  • Bubble HCl gas through the solution at 0°C until pH ≈ 1.
  • Precipitate the salt by adding diethyl ether.

Yield : 95–98%.

Characterization :

  • Melting Point : 238–240°C (decomposes).
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

To reduce reaction time, microwave irradiation has been employed for the cyclocondensation step:

Conditions :

  • Power: 300 W
  • Temperature: 150°C
  • Duration: 20 minutes

Yield : 75% with comparable purity to conventional heating.

Catalytic Asymmetric Sulfoxidation

Chiral catalysts (e.g., Sharpless-type titanium complexes) yield enantiomerically pure sulfoxide:

Catalyst : Ti(OiPr)4/(R,R)-diethyl tartrate (10 mol%)
Oxidant : Cumene hydroperoxide
Enantiomeric Excess (ee) : 92–94%.

Analytical Data and Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 8.15 (s, 1H, imidazole-H), 7.85–7.45 (m, 8H, Ar-H), 3.20 (s, 3H, SOCH3).
  • HRMS (ESI+) : m/z calc. for C21H17FN3OS [M+H]+: 378.1074; found: 378.1078.

X-ray Crystallography

Single-crystal analysis confirms the planar imidazole ring and sulfoxide geometry:

  • Dihedral Angles : Imidazole/fluorophenyl = 32.4°, Imidazole/pyridine = 18.3°.
  • Hydrogen Bonding : N-H⋯N and C-H⋯π interactions stabilize the crystal lattice.

Industrial-Scale Optimization

Solvent Selection

  • Cyclocondensation : Ethanol/water mixtures reduce byproduct formation vs. DMF.
  • Sulfoxidation : Dichloromethane minimizes over-oxidation vs. THF.

Cost-Effective Catalysts

  • Lewis Acids : ZnCl2 (5 mol%) improves cyclocondensation yield to 78%.
  • Oxidants : H2O2/Na2WO4 as a greener alternative to mCPBA (yield: 82%).

Challenges and Solutions

Purification of Sulfoxide Intermediate

  • Issue : Sulfoxide tends to form sticky residues during column chromatography.
  • Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Hydroscopicity of Hydrochloride Salt

  • Storage : Lyophilized powder under argon at -20°C retains stability >24 months.

Comparative Analysis of Methods

Parameter Conventional Route Microwave Route Asymmetric Route
Total Yield 58% 63% 55%
Purity ≥98% ≥97% ≥99% (92% ee)
Reaction Time 18 hours 1.5 hours 24 hours
Cost per Gram (USD) $220 $190 $450

Data compiled from.

Recent Advances (2022–2025)

  • Flow Chemistry : Continuous sulfoxidation achieves 90% yield with 10-minute residence time.
  • Enzyme-Mediated Oxidation : Cytochrome P450 mutants oxidize methylthio to sulfoxide with 99% selectivity.

Chemical Reactions Analysis

Biochemical Interaction Mechanisms

SB-203580 hydrochloride inhibits p38α MAP kinase through competitive binding at the ATP pocket. Key interactions:

ParameterValueMethodSource
IC₅₀ (p38α)34 nMIn vitro kinase assay
Selectivity (vs JNK1/JNK2)>100-foldRadiolabeled ATP competition
Binding affinity (Kd)21 nMSurface plasmon resonance (SPR)
  • Structural insights :

    • The 4-fluorophenyl group occupies the hydrophobic region of the ATP pocket, while the methylsulfinylphenyl moiety enhances hydrogen bonding with Lys53 and Asp168 residues .

    • Protonation of the pyridine nitrogen in the hydrochloride form improves solubility and membrane permeability .

Catalytic and Solvent Effects on Stability

The compound’s stability varies under different conditions:

ConditionDegradation Rate (t₁/₂)Major Degradation ProductSource
Aqueous buffer (pH 7.4)48 hoursSulfoxide-to-sulfone oxidation
UV light (254 nm)2 hoursImidazole ring cleavage
High temperature (80°C)6 hoursPyridine demethylation
  • Stabilization strategies :

    • Storage at -20°C in anhydrous DMSO reduces degradation .

    • Antioxidants (e.g., BHT) mitigate sulfoxide oxidation.

Inhibitory Activity and Selectivity

SB-203580 hydrochloride exhibits specificity for p38 MAP kinase isoforms:

KinaseIC₅₀ (nM)Selectivity vs p38αSource
p38α34-
p38β50014.7-fold
JNK1>10,000>294-fold
ERK1>10,000>294-fold
  • Mechanistic notes :

    • The 1H-imidazole core is essential for ATP mimicry, while substitutions at the 4- and 5-positions modulate isoform selectivity .

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that compounds similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine exhibit significant anti-inflammatory properties. For instance, CBS-3595, a related compound, has been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), leading to reduced tumor necrosis factor alpha (TNFα) release in preclinical models . This dual inhibition mechanism suggests that the compound could be effective in treating chronic inflammatory diseases.

Cancer Therapeutics

The imidazole and pyridine moieties have been implicated in the inhibition of various cancer-related pathways. Studies have demonstrated that compounds targeting the insulin-like growth factor-1 receptor (IGF-1R) exhibit anticancer properties by disrupting critical signaling pathways involved in tumor growth . The potential of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine as an IGF-1R inhibitor warrants further investigation.

Neuropharmacological Applications

Recent studies have explored the effects of related compounds on neuroinflammation and depression. For example, dual-targeting molecules that interact with serotonin receptors and GABA-A receptors have shown promise in alleviating symptoms associated with neuroinflammatory conditions . The compound's ability to modulate neurotransmitter systems may provide a novel approach to treating mood disorders.

Case Studies

StudyObjectiveFindings
Study on CBS-3595Evaluate anti-inflammatory effectsDemonstrated potent inhibition of TNFα release, suggesting therapeutic potential for inflammatory diseases .
IGF-1R Inhibition StudyInvestigate anticancer propertiesHighlighted the role of imidazole derivatives in blocking cancer cell proliferation through IGF-1R signaling disruption .
Neuropharmacological ResearchAssess effects on depressionFound that dual-targeting compounds can significantly reduce neuroinflammation, indicating potential for mood disorder treatments .

Mechanism of Action

SB 203580 hydrochloride exerts its effects by selectively inhibiting p38 MAPK activity. It binds to the ATP-binding pocket of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in inflammation, cell differentiation, and apoptosis .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Mechanistic Studies : SB203580’s inhibition of p38α’s ATP-binding pocket is well-documented via crystallography . In contrast, C7’s activity in HPC expansion involves undefined pathways, possibly linked to MAPKAPK2 or HSP27 .
  • Safety Profile : SB203580 shows minimal toxicity at concentrations <10 μM but inhibits PKB phosphorylation at higher doses (IC₅₀ = 3–5 μM) .

Biological Activity

The compound 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride is a derivative of imidazole and pyridine that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases involved in inflammatory processes. This article aims to consolidate and analyze the available research findings regarding its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine ring.
  • An imidazole moiety.
  • A fluorophenyl group and a methylsulfinylphenyl substituent.

The arrangement of these components contributes to its biological activity, particularly in inhibiting specific pathways related to inflammation and cellular signaling.

Research indicates that this compound acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is crucial in mediating cellular responses to stress and inflammation. Inhibition of this pathway has been linked to anti-inflammatory effects and modulation of various cellular processes.

Key Findings:

  • Inhibition of p38 MAPK : The compound has demonstrated significant inhibitory effects on p38 MAPK, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha .
  • Impact on Serotonin Transporter (SERT) : Studies have shown that similar compounds can decrease the uptake capacity of SERT, suggesting implications for mood regulation and potential antidepressant effects .
  • Cellular Migration : The compound influences cellular migration, which is vital in inflammatory responses, through modulation of intracellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Activity Effect Reference
p38 MAPK InhibitionSignificant reduction in TNF-alpha release
SERT Uptake InhibitionDecreased serotonin uptake capacity
Cellular MigrationModulation of chemotactic responses
Anti-inflammatory EffectsSuppression of inflammatory cytokines

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

  • Anti-inflammatory Studies : In rodent models, administration of the compound resulted in reduced inflammation markers and improved outcomes in conditions related to arthritis and other inflammatory diseases .
  • Neuropharmacological Effects : Research has explored the impact on mood disorders, demonstrating that compounds with similar structures can influence serotonin levels and exhibit antidepressant-like effects .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

  • Imidazole core formation : A modified Debus-Radziszewski reaction using ammonium acetate as a catalyst under reflux conditions, as demonstrated for structurally related imidazoles .
  • Suzuki-Miyaura coupling : To introduce the pyridine and fluorophenyl moieties, utilizing palladium catalysts and aryl boronic acids .
  • Oxidation of methylthio to methylsulfinyl : Achieved with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

Q. What spectroscopic methods validate its structural integrity?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds involving the sulfinyl group) .
  • Mass spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Emergency measures : Immediate rinsing for eye/skin exposure and medical consultation if ingested .

Advanced Research Questions

Q. How does the methylsulfinyl group influence molecular conformation?

Crystallographic data (e.g., from ) reveals:

  • Intermolecular hydrogen bonding : The sulfinyl oxygen acts as a hydrogen bond acceptor, stabilizing crystal packing .
  • Torsional angles : The S=O group introduces steric hindrance, affecting the dihedral angle between the imidazole and pyridine rings .

Q. What computational methods optimize reaction pathways?

  • Quantum chemical calculations : Used to predict transition states and intermediates (e.g., via Gaussian or ORCA software) .
  • Reaction path search algorithms : Narrow experimental conditions by coupling computational predictions with high-throughput screening .

Q. How do structural modifications at the imidazole 2-position alter bioactivity?

  • Comparative SAR studies : Replacing methylsulfinyl with methylthio ( vs. 13) reduces oxidative stress modulation but enhances kinase inhibition .
  • Methodology : Synthesize analogs via thiol-alkylation or oxidation, followed by in vitro assays (e.g., IC50_{50} determination in cancer cell lines) .

Q. How can contradictory biological data be resolved?

  • Orthogonal assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target binding .
  • Structural analysis : Molecular docking with cryo-EM or X-ray structures identifies binding site discrepancies .

Q. What strategies improve synthesis scalability?

  • Flow chemistry : Enhances heat/mass transfer for oxidation steps, reducing side reactions .
  • Catalyst screening : High-throughput testing of Pd catalysts improves Suzuki coupling efficiency .

Q. How does the fluorophenyl group affect electronic properties?

  • DFT calculations : The electron-withdrawing fluorine atom polarizes the aromatic ring, increasing electrophilicity at the imidazole N-atoms .
  • Experimental validation : Hammett plots correlate substituent effects with reaction rates in nucleophilic substitutions .

Q. What analytical techniques resolve polymorphic forms?

  • PXRD (Powder X-ray Diffraction) : Differentiates crystalline phases .
  • DSC (Differential Scanning Calorimetry) : Identifies thermal stability variations between polymorphs .

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